1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole
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Overview
Description
“Imidazole, 1-((2-chloroethoxy)ethyl)-2-methyl-5-nitro-” is a type of imidazolium salt. These salts are known to possess amphiphilic side chains with oxygen donors as well as n-butyl substituents as hydrophobic groups . They are used as starting materials for the preparation of the corresponding imidazole-2-thiones and imidazole-2-selenones .
Synthesis Analysis
The synthesis of this compound involves a reaction mixture of sodium iodide and 2-[2-(2-chloroethoxy)ethoxy]ethyl-2,2-di-methylpropanoate . This mixture is dissolved in acetone and refluxed overnight. After cooling, water is added .Molecular Structure Analysis
The molecular structure of this compound is characterized by 7 Li and 13 C NMR spectroscopy as well as by Rh and Ir complex formation .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily centered around its chlorine atoms. The chlorine atoms on the terminal alkyl chain can undergo nucleophilic substitution reactions under the attack of strong nucleophiles, resulting in the corresponding dechlorinated functional group products .Properties
IUPAC Name |
1-[2-(2-chloroethoxy)ethyl]-2-methyl-5-nitroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O3/c1-7-10-6-8(12(13)14)11(7)3-5-15-4-2-9/h6H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVBDRPGHSFRGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCOCCCl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167196 |
Source
|
Record name | Imidazole, 1-((2-chloroethoxy)ethyl)-2-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16156-93-7 |
Source
|
Record name | Imidazole, 1-((2-chloroethoxy)ethyl)-2-methyl-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazole, 1-((2-chloroethoxy)ethyl)-2-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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